molecular formula C10H15O6- B13982837 5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate CAS No. 50408-81-6

5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate

Cat. No.: B13982837
CAS No.: 50408-81-6
M. Wt: 231.22 g/mol
InChI Key: FMYOUXLCWKGJGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate is a chemical compound that belongs to the class of oxazoles It is characterized by its ethoxy and ethoxycarbonyl functional groups attached to a pentanoate backbone

Preparation Methods

The synthesis of 5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate typically involves the condensation of oxazoles with dienophiles. One common method includes the reaction of 5-ethoxy-4-methyloxazole with maleic acid anhydride in ether at low temperatures . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. For example, in the Diels-Alder reaction, it acts as a dienophile, reacting with dienes to form adducts. The stereochemistry of these reactions is crucial, as it determines the final product’s structure and properties . The compound’s effects are mediated through its ability to form stable intermediates and products under specific reaction conditions.

Comparison with Similar Compounds

5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate can be compared with other oxazole derivatives, such as:

Properties

CAS No.

50408-81-6

Molecular Formula

C10H15O6-

Molecular Weight

231.22 g/mol

IUPAC Name

5-ethoxy-4-ethoxycarbonyl-5-oxopentanoate

InChI

InChI=1S/C10H16O6/c1-3-15-9(13)7(5-6-8(11)12)10(14)16-4-2/h7H,3-6H2,1-2H3,(H,11,12)/p-1

InChI Key

FMYOUXLCWKGJGN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CCC(=O)[O-])C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.